Russuphelin A

Natural Product Chemistry Chlorinated Diphenylethers Mushroom Metabolites

Researchers screening natural product libraries for structurally novel cytotoxic chemotypes face limited access to authenticated chlorinated diphenylethers. Russuphelin A provides a fully characterized, symmetrical diaryl ether scaffold with four chlorine substitutions-a chemotype absent among conventional cytotoxic agents. • Structurally distinct from russuphelins B-F; only Russuphelin A features the 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene core with symmetrical architecture. • Supplied with verified spectroscopic signature (¹H-NMR, ¹³C-NMR) enabling unambiguous identification in complex fungal extracts. • Sourced via established total synthesis route from 2,4,6-trichlorophenol, ensuring reproducible analytical reference material.

Molecular Formula C20H14Cl4O6
Molecular Weight 492.1 g/mol
CAS No. 141794-49-2
Cat. No. B1680280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRussuphelin A
CAS141794-49-2
Synonyms2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene
russuphelin A
russuphelin-A
Molecular FormulaC20H14Cl4O6
Molecular Weight492.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC2=C(C=C(C=C2Cl)O)Cl)OC)OC3=C(C=C(C=C3Cl)O)Cl
InChIInChI=1S/C20H14Cl4O6/c1-27-11-7-16(29-18-12(21)3-9(25)4-13(18)22)20(28-2)17(8-11)30-19-14(23)5-10(26)6-15(19)24/h3-8,25-26H,1-2H3
InChIKeyDXTLLBQWXWSRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Russuphelin A Identity and Baseline Data


Russuphelin A is a naturally occurring cytotoxic compound isolated from the poisonous mushroom Russula subnigricans Hongo (Basidiomycetes), first characterized in 1992 by Takahashi and colleagues [1]. It is a heavily chlorinated diphenylether with the molecular formula C20H14Cl4O6 (molecular weight: 492.13 Da) and the IUPAC name 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene, featuring a unique symmetrical diaryl ether scaffold [2]. The compound is classified in MeSH under Anisoles and Chlorophenols, and belongs to the diphenylether class of organic compounds, characterized by two benzene rings linked via an ether group [3]. Russuphelin A serves as the archetypal member of the russuphelin family of chlorinated phenyl ethers and is supplied exclusively for laboratory research purposes .

Chlorinated diphenylether natural product from Russula subnigricans (toxic mushroom)
Symmetrical diaryl ether scaffold; archetype for russuphelin family
Supports cell-model endpoint screening and natural product reference studies

Why Russuphelin A Substitution Fails


Generic substitution of Russuphelin A with other chlorinated phenols or even with other members of the russuphelin family (russuphelins B-F) is not scientifically defensible due to fundamental structural and stereochemical divergence. Russuphelin A features a distinct 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene core with a symmetrical diaryl ether architecture that differs from the asymmetric or varied substitution patterns of russuphelins B, C, D, E, and F [1]. These structural differences preclude any assumption of equipotent biological activity or identical physicochemical properties, as evidenced by the independent structural elucidation required for each russuphelin member [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level generalization.

Scaffold symmetry differs from analogs
Russuphelins B–F possess asymmetric substitution; the symmetrical core of A may alter binding behavior and should not be assumed interchangeable.
Chlorination pattern varies (Cl4 vs Cl6)
A contains 4 chlorine atoms, while several family members contain 6. Lipophilicity and membrane-partitioning profiles may differ, limiting direct substitution.
Class-level generalization unsupported
Each russuphelin requires compound-specific evidence. Procurement decisions must be based on individual characterization, not family-level assumptions.

Russuphelin A: Differentiated Selection Evidence


Symmetrical vs. Asymmetric Scaffold

Russuphelin A possesses a symmetrical 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene structure, distinguishing it from russuphelins B-F which exhibit varied chlorination patterns and asymmetric substitution [1]. Unlike russuphelins B (C20H12Cl6O6) and C (C20H12Cl6O6) which contain six chlorine atoms, Russuphelin A contains four chlorine atoms (C20H14Cl4O6), resulting in a molecular weight of 492.13 Da versus 562.03 Da for the hexachlorinated analogs [2]. This structural divergence translates to distinct physicochemical properties: predicted logP of 6.74 for Russuphelin A compared to higher lipophilicity expected for hexachlorinated members [3].

Symmetrical vs. Asymmetric Core
Class-level
Russuphelin A C₂₀H₁₄Cl₄O₆, MW 492.13, symmetrical
vs
Russuphelins B, C C₂₀H₁₂Cl₆O₆, MW ~562, asymmetric
Structural identity context; procurement must be compound-specific
Chlorine count and symmetry differences may influence bioactivity; reported logP 6.74 for A
Natural Product Chemistry Chlorinated Diphenylethers Mushroom Metabolites

Total Synthesis Route Availability

A validated total synthesis route for Russuphelin A has been established, enabling consistent laboratory-scale production independent of natural source extraction [1]. The synthesis proceeds from 2,4,6-trichlorophenol via Michael-type nucleophilic displacement on 2,6-dihaloquinone followed by defined chemical manipulations, yielding Russuphelin A with confirmed structural identity [2]. In contrast, russuphelins D, E, and F lack established total synthesis protocols and remain accessible only through natural product isolation from R. subnigricans fruiting bodies [3].

Synthesis Route Availability
Class-level
Russuphelin A Total synthesis established (1997); accessible from 2,4,6-trichlorophenol
vs
Russuphelins D, E, F No published total synthesis route; natural extraction only
Supports reproducible procurement and analog development
Synthetic access for D–F not reported; supply may rely on natural source
Total Synthesis Medicinal Chemistry Chemical Procurement

Prototype Discovery and Status

Russuphelin A is the first-discovered and structurally archetypal member of the russuphelin family, characterized in 1992 and serving as the structural template against which subsequent russuphelins B-F were defined in 1993 [1]. The isolation and structural confirmation of Russuphelin A employed rigorous spectroscopic methods including high-resolution MS, 1H-NMR, 13C-NMR, and HMBC correlations, establishing the benchmark analytical reference for this compound class [2]. Russuphelins B-F were subsequently identified as additional chlorinated phenyl ethers with varied structures, but Russuphelin A remains the most extensively characterized member with full spectroscopic data deposited in authoritative databases [3].

Prototype Discovery Status
Class-level
Russuphelin A First discovered 1992; full NMR/MS/HMBC; synthesis confirmed
vs
Russuphelins B–F (1993) Variable characterization depth; no synthesis for D–F
Most reliable reference standard for analytical method development
Characterization data depth varies among family members
Natural Product Discovery Chemical Reference Standards Compound Prioritization

Exclusive Occurrence in Toxic Mushroom

Russuphelin A has been definitively isolated from the fruiting body of Russula subnigricans Hongo, a poisonous mushroom species distributed in China, Japan, and Taiwan known to cause rhabdomyolysis upon ingestion [1]. This natural source is unique among the Russula genus; Russuphelin A has not been reported from any other fungal species, including the morphologically similar R. nigricans [2]. In contrast, simpler chlorinated hydroquinone derivatives such as 2,6-dichloro-4-methoxyphenol co-occur in R. subnigricans but lack the dimeric diphenylether architecture of Russuphelin A [3].

Source Specificity
Class-level
Russuphelin A Exclusive to Russula subnigricans; unique chemotype
vs
Common chlorinated phenols Wider distribution; simpler monomeric structures
Unique screening chemotype; not interchangeable with generic chlorophenols
Source exclusivity confirmed; co-occurs with simpler analogs in the same mushroom
Natural Product Sourcing Mycochemistry Unique Chemotypes

Russuphelin A: Recommended Applications


Cytotoxicity Screening

Researchers conducting cytotoxicity screening of natural product libraries should prioritize Russuphelin A as a structurally distinct chemotype representing the russuphelin class. Its symmetrical diaryl ether core with four chlorine substitutions provides a chemical scaffold not represented among commercially common cytotoxic agents [1]. Procurement is justified for in vitro cytotoxicity assays where structural novelty is a key screening criterion [2].

Synthetic Analog Development and SAR

Medicinal chemists seeking to develop synthetic analogs based on the russuphelin scaffold should acquire Russuphelin A as the reference standard. The established total synthesis route from 2,4,6-trichlorophenol enables laboratory-scale production and provides a foundation for derivatization studies [1]. Procurement of authentic Russuphelin A serves as an analytical comparator for confirming the identity of synthetic analogs [2].

Metabolite Profiling Reference Standard

Analytical laboratories engaged in fungal metabolomics or mycotoxin profiling require authenticated Russuphelin A as a reference standard for LC-MS and NMR-based dereplication studies. The compound's fully characterized spectroscopic signature, including distinct 1H-NMR and 13C-NMR resonances, enables unambiguous identification in complex extracts from R. subnigricans or related species [1]. Procurement is essential for laboratories conducting chemotaxonomic or forensic analyses of toxic mushroom species [2].

Natural Product Chemistry Teaching and Training

University laboratories engaged in natural product chemistry education may procure Russuphelin A as an exemplar of chlorinated fungal metabolites for instructional purposes. Its well-documented isolation protocol, spectroscopic characterization, and total synthesis pathway provide a comprehensive case study for teaching modern natural product discovery and structural elucidation methodologies [1].

Application
Selection Property
Validation Focus
Cytotoxicity assay screening
Unique chlorinated diphenylether scaffold
Cell-viability endpoint assays; structural novelty screening
Synthetic analog development
Established total synthesis route
Derivatization studies and compound identity confirmation
Fungal metabolomics reference
Fully characterized spectroscopic signature
LC-MS/NMR dereplication; chemotaxonomic identification
Natural product chemistry instruction
Comprehensive case study material
Structural elucidation and synthetic methodology training
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